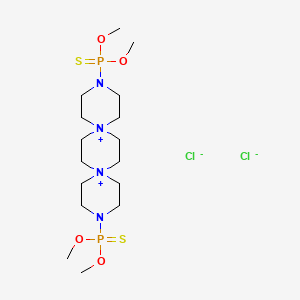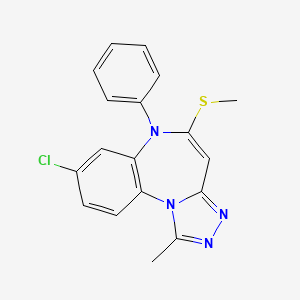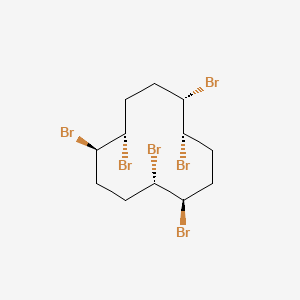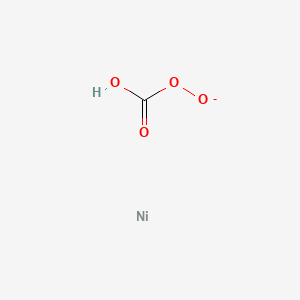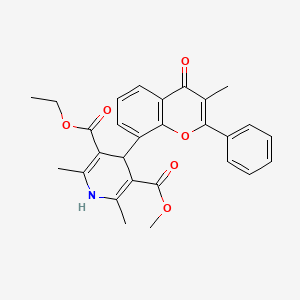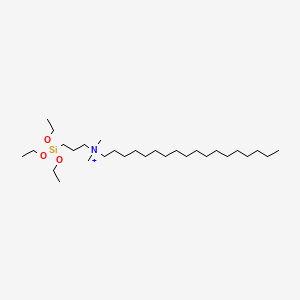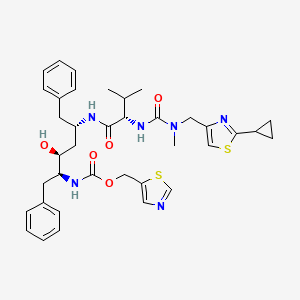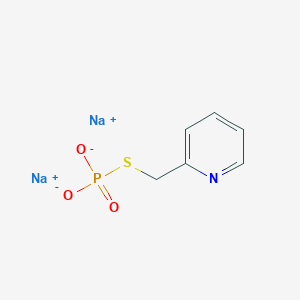
Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-Pyridylmethyl disodium phosphorothioate: is an organophosphorus compound characterized by the presence of a phosphorothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyridylmethyl disodium phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction forms the O,O’-dialkyl thiophosphate anion, which then undergoes S-alkylation to produce the desired phosphorothioate . Another method involves a one-pot reaction of alkyl halides with diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of phosphorothioates, including S-2-Pyridylmethyl disodium phosphorothioate, often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: S-2-Pyridylmethyl disodium phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic conditions.
Major Products Formed:
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-2-Pyridylmethyl disodium phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of S-2-Pyridylmethyl disodium phosphorothioate involves its interaction with molecular targets such as DNA and proteins. In the context of DNA modification, the compound replaces nonbridging oxygen atoms in the DNA backbone with sulfur, creating a phosphorothioate linkage. This modification can protect DNA from enzymatic degradation and enhance its stability . Additionally, as a STING agonist, the compound activates the STING-TBK1-IRF pathway, leading to the production of interferons and other immune-stimulatory molecules .
Comparación Con Compuestos Similares
2-Pyridone derivatives: These compounds share the pyridine ring structure but differ in their functional groups and applications.
Phosphorothioate oligonucleotides: These are similar in their phosphorothioate linkages but are primarily used in antisense therapy and gene silencing.
Uniqueness: S-2-Pyridylmethyl disodium phosphorothioate is unique due to its dual functionality as both a phosphorothioate and a pyridylmethyl derivative. This combination imparts distinct chemical properties and a broad range of applications, particularly in the fields of DNA modification and cancer immunotherapy.
Propiedades
Número CAS |
89684-30-0 |
|---|---|
Fórmula molecular |
C6H6NNa2O3PS |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
disodium;dioxido-oxo-(pyridin-2-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C6H8NO3PS.2Na/c8-11(9,10)12-5-6-3-1-2-4-7-6;;/h1-4H,5H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clave InChI |
JUMQOKXCXQNLSJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)CSP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


